N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 1219957-27-3, establishing its unique chemical identity within the global chemical database. The systematic name reflects the complex fused ring structure, where the pyrazolo[4,3-c]pyridine core represents the fusion of a pyrazole ring with a pyridine ring in a specific orientation pattern.
The molecular formula C₈H₁₃ClN₄O indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom. This formula accounts for both the organic base structure and the hydrochloride salt formation. The base compound without the hydrochloride component corresponds to the molecular formula C₈H₁₂N₄O, while the chloride ion contributes the additional hydrogen and chlorine atoms to form the stable salt. The systematic classification places this compound within the broader category of azabicyclic compounds, specifically as a member of the pyrazolopyridine subfamily.
The structural complexity is further emphasized by the presence of multiple functional groups, including the tetrahydropyridine ring, the pyrazole moiety, and the carboxamide substituent. The N-methyl substitution at the carboxamide nitrogen provides additional structural specificity. The compound exists as a hydrochloride salt, which significantly influences its solubility properties and crystalline behavior compared to the free base form.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive three-dimensional characteristics arising from the fused heterocyclic system. The core structure consists of a pyrazolo[4,3-c]pyridine framework where the pyridine ring adopts a tetrahydro configuration, resulting in a saturated six-membered ring fused to the aromatic pyrazole unit. This structural arrangement creates a rigid bicyclic system with specific geometric constraints that influence the overall molecular conformation.
Computational analysis reveals important geometric parameters for this compound class. The topological polar surface area measures 69.81 Ų, indicating moderate polarity characteristics that affect membrane permeability and solubility properties. The calculated logarithmic partition coefficient value of -0.1632 suggests hydrophilic character, which is consistent with the presence of multiple nitrogen atoms and the carboxamide functional group. The molecule contains three hydrogen bond acceptors and three hydrogen bond donors, contributing to its potential for intermolecular interactions.
The conformational flexibility of the molecule is limited by the rigid bicyclic core, with primary conformational variation occurring around the carboxamide substituent. The rotatable bond count of one indicates restricted conformational freedom, primarily associated with the N-methyl carboxamide group. Crystallographic studies of related tetrahydropyrazolopyridine derivatives demonstrate that the reduced pyridine ring typically adopts a half-chair conformation. This conformational preference minimizes steric strain while maintaining optimal orbital overlap within the fused ring system.
The molecular geometry is further influenced by the protonation state of the compound. In the hydrochloride salt form, the protonation typically occurs at one of the nitrogen atoms within the heterocyclic system, altering the electronic distribution and potentially affecting the preferred conformation. The specific site of protonation depends on the relative basicity of the available nitrogen centers within the molecule.
| Geometric Parameter | Value | Units |
|---|---|---|
| Topological Polar Surface Area | 69.81 | Ų |
| Calculated LogP | -0.1632 | - |
| Hydrogen Bond Acceptors | 3 | Count |
| Hydrogen Bond Donors | 3 | Count |
| Rotatable Bonds | 1 | Count |
Crystallographic Characterization and Hydrogen Bonding Networks
Crystallographic characterization of pyrazolopyridine derivatives provides crucial insights into the solid-state structure and intermolecular interactions of this compound. Related compounds within this structural family exhibit well-defined crystalline arrangements characterized by extensive hydrogen bonding networks. The presence of multiple nitrogen atoms and the carboxamide functionality creates numerous opportunities for hydrogen bond formation, both as donors and acceptors.
Structural studies of closely related tetrahydropyrazolopyridine compounds reveal that these molecules typically crystallize in space groups that accommodate the formation of intermolecular hydrogen bonds. The reduced pyridine ring consistently adopts a half-chair conformation in the solid state, with substituents preferentially occupying equatorial positions to minimize steric interactions. This conformational preference is maintained across different derivatives, suggesting that the core bicyclic structure imposes significant constraints on the molecular geometry.
The hydrogen bonding patterns in pyrazolopyridine derivatives involve multiple types of interactions. Primary hydrogen bonds form between the NH groups of the pyrazole ring and carbonyl oxygens of neighboring molecules. Secondary interactions include carbon-hydrogen to oxygen contacts and carbon-hydrogen to π-electron interactions with aromatic systems. These combined interactions create stable three-dimensional networks that determine the crystal packing efficiency and physical properties of the solid material.
The hydrochloride salt formation introduces additional complexity to the hydrogen bonding network. The chloride ion typically participates in ionic interactions with protonated nitrogen centers while also serving as a hydrogen bond acceptor for NH groups. This ionic component significantly influences the crystal lattice stability and solubility characteristics compared to the neutral base compound. The presence of the chloride counterion also affects the overall crystal symmetry and space group selection.
Tautomeric Forms and Protonation States
The tautomeric behavior of this compound reflects the complex electronic structure of the fused heterocyclic system. Pyrazole-containing compounds typically exhibit tautomeric equilibria involving the migration of hydrogen atoms between adjacent nitrogen centers. In the case of pyrazolo[4,3-c]pyridine derivatives, the primary tautomeric forms involve hydrogen atom positioning at either the N1 or N2 positions of the pyrazole ring.
Theoretical studies on related pyrazole systems indicate that the tautomeric equilibrium position depends on various factors including substitution patterns, solvent effects, and temperature. For C5-substituted pyrazoles, quantum chemical calculations demonstrate that different tautomers can exhibit significantly different stability profiles. The electronic distribution within the molecule varies considerably between tautomeric forms, affecting properties such as dipole moment, polarizability, and chemical reactivity.
The protonation behavior of this compound is particularly complex due to the presence of multiple basic nitrogen centers. The pyrazole nitrogen atoms, the pyridine nitrogen, and potentially the carboxamide nitrogen can all serve as protonation sites under appropriate conditions. The relative basicity of these sites determines the preferred protonation sequence and the predominant ionic forms at different pH values. The hydrochloride salt formation typically involves protonation at the most basic nitrogen center, which is likely to be one of the heterocyclic nitrogens rather than the carboxamide nitrogen.
Computational analysis of similar pyrazolopyridine systems suggests that protonation significantly alters the electronic structure and geometric preferences of the molecule. Protonated forms often exhibit different conformational preferences compared to the neutral species, with changes in bond lengths, bond angles, and overall molecular geometry. These structural modifications can influence intermolecular interactions, crystal packing arrangements, and solution-phase behavior.
Propriétés
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c1-9-8(13)7-5-4-10-3-2-6(5)11-12-7;/h10H,2-4H2,1H3,(H,9,13)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJIORQOVHJDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-27-3 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolopyridine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
Neuropharmacology
N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been studied for its potential neuroprotective effects. It acts on various neurotransmitter systems and has shown promise in modulating dopamine and serotonin pathways. Research indicates that compounds with similar structures can influence cognitive functions and mood disorders.
Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[4,3-c]pyridine were evaluated for their antidepressant-like effects in animal models. The results demonstrated that these compounds could significantly reduce depressive behaviors, suggesting a mechanism that may involve the inhibition of monoamine oxidase (MAO) activity .
Anti-inflammatory Properties
Research has indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study conducted on similar pyrazolo derivatives showed a reduction in inflammation markers in vitro and in vivo models .
Cancer Research
Preliminary studies have explored the compound's potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cell lines through the activation of specific signaling pathways. Case studies have reported promising results in inhibiting tumor growth in xenograft models .
Data Table: Summary of Biological Activities
| Activity Type | Reference Source | Observed Effect |
|---|---|---|
| Neuroprotective | Journal of Medicinal Chemistry | Modulation of dopamine pathways |
| Antidepressant | Journal of Medicinal Chemistry | Reduction in depressive behaviors |
| Anti-inflammatory | Study on pyrazolo derivatives | Decrease in inflammation markers |
| Anticancer | Preliminary studies on cancer cell lines | Induction of apoptosis |
Case Study 1: Antidepressant Effects
A controlled study involving rodents demonstrated that administration of this compound resulted in significant improvements in behavioral tests for depression. The compound was administered at varying doses to assess its efficacy and safety profile.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments using human immune cells showed that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels. This suggests a potential therapeutic role for inflammatory diseases where cytokine levels are elevated.
Mécanisme D'action
The mechanism of action of N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Table 2: Pharmacological and Metabolic Insights
Research Highlights
- Metabolic Stability : N-Methyl derivatives exhibit superior metabolic stability compared to ethyl or cycloalkyl analogues due to reduced susceptibility to oxidative metabolism .
- Solubility vs.
- Synthetic Utility : Carboxylic acid derivatives (e.g., CAS 1242339-11-2) serve as intermediates for further functionalization, enabling rapid diversification of the core scaffold .
Activité Biologique
N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 926926-73-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H12N4O·HCl
- Molecular Weight : 180.21 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Store at -20°C for long-term stability
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound is primarily investigated for its anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of similar pyrazolo derivatives. For instance:
- Inhibition of COX Enzymes : Compounds with a pyrazolo scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes. In one study, several derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 31.4 μM |
| 4b | 26.04 μM | 23.8 μM |
| 4d | 28.39 μM | 34.4 μM |
These findings suggest that N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine derivatives may possess similar anti-inflammatory properties.
Analgesic Properties
In vivo studies have indicated that compounds within this class can reduce pain responses in carrageenan-induced paw edema models, comparable to standard analgesics like indomethacin . The effective doses (ED50) for some derivatives were noted to be around 9.17 μM.
Structure-Activity Relationship (SAR)
The SAR of N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine derivatives has been explored to identify key functional groups that enhance biological activity. Modifications at the nitrogen positions and the introduction of electron-donating groups have been shown to improve potency against various biological targets .
Case Studies
- In Vitro Studies : A study examined the effects of several pyrazolo derivatives on human tumor cell lines such as HeLa and HCT116. These compounds demonstrated potent antiproliferative activity with IC50 values as low as 0.36 µM against CDK2 .
- In Vivo Efficacy : Research involving rat models indicated that certain derivatives effectively reduced inflammation and pain levels significantly when compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Q. What are the optimal synthetic routes for N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step protocols, such as:
- Condensation reactions : Substituted pyridine precursors (e.g., 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) are reacted with methyl carboxamide groups under anhydrous conditions.
- Salt formation : The free base is treated with HCl in ethanol or dichloromethane to form the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to achieve >95% purity. Yields range from 25% to 46%, depending on substituents and reaction optimization .
Q. How is spectroscopic characterization (NMR, MS) performed to confirm the compound’s structure?
Q. What storage conditions are recommended to maintain stability?
- Short-term (1–2 weeks): Store at -4°C in airtight, light-protected vials.
- Long-term (1–2 years): Use -20°C with desiccants to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate conformational dynamics in different crystalline environments?
- Data collection : Monoclinic crystals (space group P21/c) are analyzed with MoKα radiation (λ = 0.71073 Å). Unit cell parameters (e.g., a = 14.790 Å, β = 103.84°) are refined using SHELXL .
- Hydrogen bonding : N–H⋯O and O–H⋯Cl interactions stabilize the crystal lattice. π–π stacking (centroid distance: 3.608 Å) is observed between aromatic rings .
- Conformational analysis : The tetrahydro-pyridine ring adopts a half-chair conformation, with deviations from planarity quantified using Coot and Olex2 .
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
- Common issues : Variability in δ 7.2–7.6 ppm regions may arise from residual solvents or proton exchange in DMSO-d6.
- Mitigation strategies :
- Repeat experiments under anhydrous conditions.
- Use DEPT-135 NMR to distinguish CH2/CH3 groups.
- Cross-validate with HSQC/HMBC for connectivity .
Q. What methodologies are used to assess allosteric modulation or receptor binding affinity?
Q. How are in vivo pharmacokinetic studies designed for this compound?
- Dosing : Administer via intravenous (IV) or oral gavage in rodent models.
- Analytical methods : LC-MS/MS quantifies plasma concentrations (LOQ: 1 ng/mL).
- Key parameters : Half-life (t1/2), bioavailability (F%), and tissue distribution are calculated using non-compartmental analysis (Phoenix WinNonlin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
